molecular formula C36H56O9 B12322701 1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

Cat. No.: B12322701
M. Wt: 632.8 g/mol
InChI Key: PUOQHFWXBKTHST-UHFFFAOYSA-N
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Description

This compound is a triterpenoid derivative featuring a highly substituted picene core with two carboxylic acid groups (at positions 4a and 6a) and a glycosylated side chain. The presence of a 3,4,5-trihydroxy-6-methyloxan-2-yl (methylated sugar) moiety distinguishes it from simpler triterpenes. Its molecular weight is estimated to exceed 600 g/mol due to the dicarboxylic acid groups and glycosylation, increasing polarity and influencing bioavailability . Structurally, it belongs to the ursane/oleanane triterpene family, which is known for anti-inflammatory, osteogenic, and metabolic regulatory activities .

Properties

IUPAC Name

1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQHFWXBKTHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid involves multiple steps, including cyclization, oxidation, and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities that can be leveraged in various applications:

Antioxidant Activity

Compounds with similar structures have shown significant antioxidant properties. The presence of multiple hydroxyl groups enhances free radical scavenging capabilities. Studies suggest that derivatives of hexamethyl compounds can effectively reduce oxidative stress in cellular models.

Anti-inflammatory Effects

This compound demonstrates potential anti-inflammatory effects. Similar triterpenoids have been evaluated for their efficacy in reducing inflammation in clinical trials concerning osteoarthritis and chronic pain management. Mechanistically, these compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Certain derivatives have demonstrated efficacy against various bacterial strains through in vitro studies. Research indicates that triterpenoids can disrupt bacterial cell membranes and inhibit growth.

Applications in Medicine and Health

The biological activities of this compound suggest several potential applications in medicine:

  • Chronic Pain Management : Due to its anti-inflammatory properties similar to boswellic acids.
  • Oxidative Stress Reduction : Potential use in formulations aimed at reducing oxidative damage in cells.
  • Antimicrobial Treatments : Development of new antimicrobial agents targeting resistant bacterial strains.

Data Table: Biological Activities of Related Compounds

Activity Description References
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits COX and LOX; reduces inflammation
AntimicrobialDisrupts bacterial membranes; inhibits growth

Case Studies

Several studies have explored the applications of this compound and its derivatives:

  • Chronic Pain Management : Clinical trials involving boswellic acids demonstrated significant improvements in pain and function among patients with knee osteoarthritis.
  • Retinal Degeneration Protection : Investigations into SHP-1 activation in retinal cells suggest that related compounds could protect against retinal degeneration.

Mechanism of Action

The mechanism of action of 1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or influencing gene expression. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ursolic Acid

  • IUPAC Name : (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid .
  • Key Differences :
    • Substitutions : Ursolic acid has a heptamethyl group vs. the target compound’s hexamethyl configuration.
    • Functional Groups : Only one carboxylic acid (C4a) vs. two (C4a and C6a) in the target compound.
    • Glycosylation : Ursolic acid lacks the sugar moiety present in the target compound.
  • Implications :
    • The additional carboxylic acid in the target compound enhances polarity (logP ~1.2 vs. ~6.5 for ursolic acid), improving water solubility but reducing membrane permeability .
    • The glycosyl group in the target compound may improve oral bioavailability (82.86% predicted) by facilitating active transport .

Oleanolic Acid

  • IUPAC Name : (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-Hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .
  • Key Differences: Methylation Pattern: Oleanolic acid has a heptamethyl group at C2, C6a, C6b, C9, C12a vs. the target’s hexamethyl arrangement. Carboxylic Acids: Mono-carboxylic (C4a) vs. di-carboxylic.
  • Oleanolic acid’s lower polarity (logP ~7.0) contributes to its higher tissue penetration but shorter plasma half-life .

Icariin (Epimedi Folium)

  • IUPAC Name : 5-Hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[...]oxan-2-yloxy-3-[...]oxan-2-yloxychromen-4-one .
  • Key Differences: Core Structure: Icariin is a flavonoid glycoside, whereas the target compound is a triterpene. Functional Groups: Icariin features a chromenone ring and methoxy groups vs. the triterpene backbone with carboxylic acids.
  • Implications: Icariin’s flavonoid structure confers strong antioxidant activity, while the target compound’s triterpene framework may target lipid metabolism or inflammation pathways .

Structural and Functional Comparison Table

Compound Core Structure Carboxylic Acids Methyl Groups Glycosylation Molecular Weight (g/mol) logP Bioactivity Highlights
Target Compound Triterpene 2 (4a, 6a) Hexamethyl Yes ~650 (estimated) 1.2 Osteogenic, anti-inflammatory
Ursolic Acid Triterpene 1 (4a) Heptamethyl No 456.7 6.5 Anti-cancer, hepatoprotective
Oleanolic Acid Triterpene 1 (4a) Heptamethyl No 456.7 7.0 Anti-diabetic, anti-viral
Icariin Flavonoid 0 N/A Yes 676.7 2.1 Antioxidant, neuroprotective

Pharmacokinetic and ADMET Profile Comparison

  • Target Compound: Absorption: 78.91% intestinal absorption predicted due to glycosylation enhancing solubility . Metabolism: Likely susceptible to hydrolysis of the glycosyl group by gut microbiota, releasing aglycone .
  • Ursolic/Oleanolic Acids: Absorption: <50% due to high logP, requiring lipid-based formulations . Metabolism: Rapid glucuronidation in the liver, limiting bioavailability .

Biological Activity

The compound 1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a complex organic molecule with significant biological activity. This article delves into its biological properties based on various studies and findings.

Chemical Structure and Properties

The compound belongs to the class of triterpene glycosides , characterized by a complex structure that includes multiple hydroxyl groups and a tetradecahydro-picene backbone. Its IUPAC name reflects its intricate molecular configuration:

IUPAC Name 10hydroxy2,2,6a,6b,9,12ahexamethyl9[3,4,5trihydroxy6(hydroxymethyl)oxan2yl]oxymethyl1,\text{IUPAC Name }10-\text{hydroxy}-2,2,6a,6b,9,12a-\text{hexamethyl}-9-\left[3,4,5-\text{trihydroxy}-6-\left(\text{hydroxymethyl}\right)\text{oxan}-2-\text{yl}\right]\text{oxymethyl}-1,\ldots

Antioxidant Properties

Research has shown that this compound exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. A study indicated that compounds with similar structures can scavenge free radicals effectively. The antioxidant capacity is often measured using assays such as DPPH and ABTS.

Anti-Cancer Activity

The compound has demonstrated potential in inhibiting cancer cell proliferation. In vitro studies have indicated that it can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance:

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 values < 10 µM) and increased markers of apoptosis such as cleaved caspase-3 and PARP.

Neuroprotective Effects

Neuroprotection is another significant biological activity attributed to this compound. It has been shown to enhance neuronal survival under stress conditions and may play a role in neurodegenerative diseases.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies have reported that it can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Summary of Biological Activities

Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-cancerInduces apoptosis; inhibits cell proliferation
NeuroprotectiveEnhances neuronal survival
Anti-inflammatoryInhibits cytokine production

Mechanistic Insights

  • Antioxidant Mechanism : The antioxidant activity is primarily due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals.
  • Cancer Cell Inhibition : The compound's ability to induce apoptosis in cancer cells is mediated through the intrinsic pathway involving mitochondrial dysfunction.
  • Neuroprotection : The neuroprotective effects may involve modulation of neurotrophic factors such as NGF (Nerve Growth Factor), enhancing neuronal resilience against oxidative stress.

Case Studies

  • Breast Cancer Study : A detailed investigation into the effects on MCF-7 cells showed a dose-dependent decrease in viability and an increase in apoptotic markers after treatment with the compound.
  • Neuroprotection in Models of Alzheimer's Disease : Experimental models showed that treatment with the compound led to reduced amyloid-beta accumulation and improved cognitive function metrics.

Q & A

Q. What are the key challenges in synthesizing this complex triterpenoid-glycoside hybrid, and how can they be methodologically addressed?

The synthesis of this compound involves challenges such as regioselective glycosylation of the triterpenoid core, stereochemical control during methyl group installation, and stabilization of the labile oxane moiety.

  • Methodological Solutions :
    • Use orthogonal protecting groups (e.g., acetyl for hydroxyl groups) to enable stepwise glycosylation .
    • Employ chiral auxiliaries or asymmetric catalysis for stereochemical control during methyl group addition .
    • Stabilize the oxane ring via intramolecular hydrogen bonding by optimizing solvent polarity (e.g., DMF/water mixtures) .

Q. How can researchers reliably characterize the stereochemistry of this compound’s polycyclic backbone?

The compound’s stereochemistry is critical for bioactivity but challenging to resolve due to overlapping signals in NMR.

  • Methodological Approach :
    • Combine NOESY/ROESY NMR to identify spatial proximities between methyl and hydroxyl groups .
    • Validate with X-ray crystallography if single crystals can be obtained (e.g., via vapor diffusion in chloroform/methanol) .
    • Compare experimental optical rotation with computational predictions (e.g., DFT-based ECD calculations) .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

The glycosidic linkage and carboxylic acid groups are prone to hydrolysis or decarboxylation.

  • Experimental Design :
    • Conduct accelerated stability studies using HPLC-MS to monitor degradation products at pH 2–9 and 25–60°C .
    • Apply Arrhenius modeling to predict shelf-life under storage conditions .

Q. How can solubility limitations in aqueous and organic solvents be overcome for in vitro assays?

The compound’s hydrophobicity (due to methyl groups) and polar carboxylic acids create solubility challenges.

  • Methodology :
    • Use co-solvents (e.g., DMSO-PBS mixtures) with ≤1% DMSO to minimize cytotoxicity .
    • Formulate with cyclodextrins or liposomes to enhance aqueous dispersion .

Q. What in vitro screening platforms are suitable for preliminary bioactivity assessment?

Focus on targets relevant to triterpenoid derivatives, such as anti-inflammatory or anticancer pathways.

  • Approach :
    • Screen against COX-2, NF-κB, or STAT3 pathways using luciferase reporter assays .
    • Validate cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) in cancer cell lines .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding modes with protein targets?

Conflicting docking results may arise from the compound’s conformational flexibility.

  • Advanced Methodology :
    • Perform molecular dynamics (MD) simulations (≥100 ns) to identify dominant conformers in solution .
    • Use ensemble docking with multiple conformers instead of rigid structures .
    • Cross-validate with alanine-scanning mutagenesis of predicted binding pockets .

Q. What experimental and computational techniques are optimal for analyzing regioselective functionalization of the triterpenoid core?

The hexamethyl pattern complicates selective modifications.

  • Integrated Workflow :
    • Employ isotope-labeled methyl groups (e.g., CD₃) to track reactivity via ²H NMR .
    • Combine DFT calculations (e.g., Fukui indices) to predict electrophilic/nucleophilic sites .
    • Validate with HR-MS/MS fragmentation patterns of derivatized analogs .

Q. How can researchers address discrepancies in reported bioactivity data across different studies?

Variations in purity, stereochemical integrity, or assay conditions may cause contradictions.

  • Resolution Strategy :
    • Reanalyze legacy samples via qNMR to confirm purity and stereochemistry .
    • Standardize assays using reference inhibitors (e.g., dexamethasone for anti-inflammatory activity) .
    • Perform meta-analyses of published data to identify confounding variables (e.g., cell line specificity) .

Q. What advanced separation techniques are recommended for isolating minor isomers or degradation products?

The compound’s structural complexity generates closely related impurities.

  • Methodology :
    • Use chiral stationary phases (e.g., amylose- or cellulose-based) in HPLC .
    • Apply centrifugal partition chromatography (CPC) with heptane/ethyl acetate/ethanol/water gradients .
    • Couple LC with ion-mobility spectrometry (IMS) for enhanced isomer resolution .

Q. How can isotope tracing elucidate biosynthetic pathways in native producers (e.g., plants or fungi)?

The compound’s mixed terpenoid-sugar origin suggests a hybrid pathway.

  • Experimental Design :
    • Feed ¹³C-labeled glucose or mevalonate to cultures and track incorporation via NMR .
    • Use CRISPR-interference to silence candidate P450 or glycosyltransferase genes .
    • Compare with metabolomic profiles of engineered microbial hosts (e.g., S. cerevisiae) .

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